molecular formula C11H14O3 B15344867 2-(2-Phenoxyethoxymethyl)oxirane CAS No. 54140-67-9

2-(2-Phenoxyethoxymethyl)oxirane

Cat. No.: B15344867
CAS No.: 54140-67-9
M. Wt: 194.23 g/mol
InChI Key: HFFOOQRTMDCKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenoxyethoxymethyl)oxirane is an organic compound with the molecular formula C11H12O3. It belongs to the class of oxiranes, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of an oxirane ring attached to a phenoxyethoxymethyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Phenoxyethoxymethyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring.

Reaction Conditions:

    Reactants: 2-Phenoxyethanol, Epichlorohydrin

    Catalyst/Base: Sodium hydroxide

    Solvent: Dichloromethane or Ethyl acetate

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase-transfer catalysts can also enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyethoxymethyl)oxirane undergoes various chemical reactions, including:

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of β-hydroxy ethers, amines, and esters, respectively.

    Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

    Substitution: Halogenation or other substitution reactions can occur at the phenoxy or ethoxy groups.

Common Reagents and Conditions

    Nucleophiles: Amines, Alcohols, Carboxylic acids

    Oxidizing Agents: Hydrogen peroxide, m-Chloroperbenzoic acid

    Solvents: Dichloromethane, Ethanol, Water

    Temperature: Varies depending on the reaction, typically between 0°C and 100°C

Major Products

    β-Hydroxy Ethers: Formed by the reaction with alcohols

    β-Hydroxy Amines: Formed by the reaction with amines

    β-Hydroxy Esters: Formed by the reaction with carboxylic acids

Scientific Research Applications

2-(2-Phenoxyethoxymethyl)oxirane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Employed in the preparation of epoxy resins and other polymeric materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Material Science: Utilized in the development of advanced materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The reactivity of 2-(2-Phenoxyethoxymethyl)oxirane is primarily due to the strain in the oxirane ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The mechanism typically involves the nucleophile attacking the less hindered carbon of the oxirane ring, resulting in the formation of a new bond and the opening of the ring.

Molecular Targets and Pathways:

    Nucleophilic Attack: The oxirane ring is attacked by nucleophiles, leading to the formation of β-hydroxy derivatives.

    Oxidation Pathways: The compound can undergo oxidation to form diols or other oxygenated products.

Comparison with Similar Compounds

2-(2-Phenoxyethoxymethyl)oxirane can be compared with other similar oxirane compounds, such as:

  • 2-(2-Ethoxyphenoxymethyl)oxirane
  • 2-(4-Isopropoxyphenoxymethyl)oxirane
  • 2-(2-Methoxyphenoxymethyl)oxirane

Uniqueness

The presence of the phenoxyethoxymethyl group in this compound imparts unique reactivity and properties compared to other oxiranes

By understanding the detailed chemistry and applications of this compound, researchers can explore its potential in various scientific and industrial domains.

Properties

CAS No.

54140-67-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-phenoxyethoxymethyl)oxirane

InChI

InChI=1S/C11H14O3/c1-2-4-10(5-3-1)13-7-6-12-8-11-9-14-11/h1-5,11H,6-9H2

InChI Key

HFFOOQRTMDCKIB-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCOC2=CC=CC=C2

Related CAS

54140-67-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.